molecular formula C12H11BFNO3 B2639627 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid CAS No. 2377609-45-3

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid

Cat. No.: B2639627
CAS No.: 2377609-45-3
M. Wt: 247.03
InChI Key: KVAGFQFCWZHMLE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a pyridine ring, which is substituted with a benzyloxy group and a fluorine atom. The presence of these functional groups makes it a versatile reagent in synthetic organic chemistry.

Scientific Research Applications

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in the suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific reactants and conditions.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions , this compound could potentially influence a variety of molecular and cellular processes depending on the specific reactants and conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the benzyloxy group, fluorine atom, and boronic acid moiety makes it a versatile and valuable reagent in synthetic organic chemistry .

Properties

IUPAC Name

(6-fluoro-5-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-12-11(6-10(7-15-12)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAGFQFCWZHMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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